3-((4-bromobenzyl)thio)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNS/c16-12-7-5-11(6-8-12)10-18-15-9-17-14-4-2-1-3-13(14)15/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKINVGKEGQEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Bromobenzyl Thio 1h Indole
Conventional Synthetic Routes to 3-Substituted Indole (B1671886) Thioethers
The formation of a thioether bond at the C3 position of an indole ring is a common transformation in organic chemistry. Conventional methods typically involve multi-step sequences that allow for the controlled introduction of the desired functionality.
Multi-Step Synthesis Pathways
The synthesis of 3-substituted indole thioethers, such as 3-((4-bromobenzyl)thio)-1H-indole, can be approached through several established multi-step pathways. A primary method involves the direct electrophilic sulfenylation of the indole nucleus. Indole is known to undergo electrophilic substitution primarily at the C3 position due to the high electron density at this carbon. This pathway would involve reacting indole with a suitable electrophilic sulfur reagent containing the 4-bromobenzyl group, such as 4-bromobenzylsulfenyl chloride.
Alternatively, a two-step sequence can be employed. This involves first generating an indole-3-thiol intermediate or its corresponding thiolate salt. This nucleophilic intermediate is then reacted with an electrophilic source of the benzyl (B1604629) group, such as 1-(bromomethyl)-4-bromobenzene sci-hub.senih.gov. This latter approach offers versatility, as the indole-3-thiol can be reacted with a variety of electrophiles to generate a library of derivatives. A one-pot variation of this involves reacting a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which hydrolyzes in situ to a thiolate that can then be reacted with a second benzyl halide, avoiding the need to handle malodorous thiols directly arkat-usa.org.
Another well-established route is the reaction between a 3-haloindole, such as 3-bromoindole, and a thiol, in this case, (4-bromophenyl)methanethiol, typically under basic conditions to facilitate the nucleophilic substitution. ijpsjournal.com
Optimization of Reaction Conditions and Reagent Selection
The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions and the careful selection of reagents. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the synthesis of the closely related analog, 3-((4-bromophenyl)thio)-1H-indole , researchers have systematically optimized conditions. A study details the reaction between indole and 4-bromothiophenol (B107966) using iodine as a catalyst. researchgate.net The reaction was tested in various solvents and at different temperatures to maximize the yield.
The table below illustrates a typical optimization process for the synthesis of an arylthioindole, demonstrating the impact of various parameters on the reaction's success. While this data is for an analogous compound, a similar optimization would be crucial for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for a Representative Indole Sulfenylation Data derived from the synthesis of 3-(phenylthio)-1H-indole, a model reaction for C3-sulfenylation.
| Entry | Catalyst (mol%) | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Iodine (20) | CS₂ / 1-Phenyltriazene | DMSO | RT | 8 | 46 |
| 2 | Iodine (20) | CS₂ / 1-Phenyltriazene | DMSO | 70 | 8 | 81 |
| 3 | Iodine (10) | CS₂ / 1-Phenyltriazene | DMSO | 70 | 8 | 94 |
| 4 | None | CS₂ / 1-Phenyltriazene | DMSO | 70 | 8 | Trace |
| 5 | Iodine (10) | CS₂ / 1-Phenyltriazene | DCM | 70 | 8 | 43 |
| 6 | Iodine (10) | CS₂ / 1-Phenyltriazene | Toluene | 70 | 8 | 55 |
Reference: nih.gov
Reagent selection is equally critical. For direct sulfenylation, various reagents can serve as the source of the electrophilic sulfur, including thiols, disulfides, and sulfonyl chlorides. acs.org The choice often depends on the stability of the reagent and the specific reaction conditions employed.
Novel and Green Chemistry Approaches in the Synthesis of the Chemical Compound
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
Catalyst Development for Enhanced Reaction Efficiency
The development of novel catalysts is at the forefront of modern organic synthesis. For the formation of 3-substituted indole thioethers, various catalytic systems have been explored to enhance reaction efficiency and selectivity.
Iodine has emerged as a simple, inexpensive, and effective catalyst for the C3-sulfenylation of indoles. nih.govacs.org It is believed to work by activating the sulfur source, facilitating the electrophilic attack on the indole ring. acs.org Metal catalysts, including silver and copper salts, have also been employed. For example, silver-mediated sulfenylation of indoles with disulfides has been reported to proceed under mild conditions. clockss.org Copper catalysis is particularly relevant for forming benzyl thioethers, with copper(II) triflate (Cu(OTf)₂) being an effective Lewis acid catalyst for the coupling of benzyl alcohols with thiols via C-O bond cleavage. nih.gov This method avoids the need for pre-activating the benzyl group as a halide.
Solvent-Free and Aqueous Reaction Media Strategies
A key goal of green chemistry is to replace volatile and toxic organic solvents with more environmentally benign alternatives like water, or to eliminate the solvent altogether. While specific solvent-free methods for this compound are not documented, the synthesis of related compounds under these conditions provides a strong precedent. For example, the synthesis of bis(indolyl)methanes has been achieved under solvent- and catalyst-free conditions.
Reactions in aqueous media are highly desirable. The use of surfactants or specialized catalysts like graphene oxide can help overcome the low solubility of organic reactants in water, enabling efficient transformations. ijpsjournal.com Graphene oxide, in conjunction with sodium iodide, has been used to catalyze the C-H sulfenylation of indoles with thiols in water, representing a sustainable approach to C-S bond formation. acs.org
Microwave-Assisted and Photochemical Synthesis Modalities
The use of alternative energy sources like microwave irradiation and light can dramatically accelerate reaction times and improve yields. Microwave-assisted organic synthesis (MAOS) has been applied to various indole functionalizations, often leading to higher yields in significantly shorter reaction times compared to conventional heating. rsc.org One-pot, multi-component reactions to form complex indole derivatives have been successfully carried out under microwave irradiation. ekb.eg
Photochemical methods represent a cutting-edge approach, using light to initiate reactions under mild conditions. These reactions often proceed through radical mechanisms. The synthesis of thioethers from aryl chlorides and alcohols has been achieved using an indole-based organocatalyst that becomes highly reducing upon excitation with light, demonstrating a novel, thiol-free pathway for C-S bond formation. This highlights the potential for developing a photochemical route to the target compound.
Mechanistic Elucidation of Formation Pathways for this compound
The formation of this compound from an indole precursor and a 4-bromobenzyl halide proceeds through a well-established mechanistic pathway, primarily involving a nucleophilic substitution reaction. The most probable mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.
The key steps in the proposed mechanism are as follows:
Deprotonation and Formation of the Nucleophile: The reaction is initiated by the deprotonation of the indole nitrogen by a suitable base, such as sodium hydride. This is followed by the reaction with a sulfur source, such as elemental sulfur, to form the indole-3-thiolate anion. This species is a potent nucleophile due to the negative charge on the sulfur atom and its high polarizability.
Nucleophilic Attack: The sulfur atom of the indole-3-thiolate anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-bromobenzyl bromide. The benzylic carbon is susceptible to nucleophilic attack because it is attached to an electron-withdrawing bromine atom.
Transition State: The reaction proceeds through a trigonal bipyramidal transition state. In this transition state, the sulfur-carbon bond is forming concurrently as the carbon-bromine bond is breaking. The geometry of the carbon atom undergoing substitution is inverted during this process.
Product Formation: The departure of the bromide leaving group results in the formation of the final product, this compound, and the bromide anion as a byproduct.
The choice of a polar aprotic solvent like DMF is advantageous for an SN2 reaction as it can solvate the cation of the base but does not strongly solvate the nucleophile, thus maintaining its reactivity. The reaction is generally regioselective for the C3 position of the indole ring, which is the most nucleophilic carbon in the indole nucleus for electrophilic substitution-type reactions that can lead to the thionated intermediate. acs.org The subsequent S-alkylation is a distinct step. The use of a primary benzylic halide like 4-bromobenzyl bromide favors the SN2 pathway over a potential SN1 mechanism, as primary carbocations are generally unstable.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 4 Bromobenzyl Thio 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D NMR (¹H, ¹³C) Methodologies
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer primary insights into the molecular framework of 3-((4-bromobenzyl)thio)-1H-indole.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In a typical spectrum of this compound, a singlet corresponding to the N-H proton of the indole (B1671886) ring is observed at a downfield chemical shift, often around δ 8.14-8.45 ppm. rsc.orgrsc.org The protons of the indole ring itself appear in the aromatic region, with characteristic multiplets and coupling constants. For instance, the proton at the C2 position of the indole ring can appear as a singlet or a doublet of doublets. rsc.org The protons of the 4-bromobenzyl group also resonate in the aromatic region, typically as two doublets due to the para-substitution pattern. The methylene (B1212753) protons (-CH2-) of the benzyl (B1604629) group appear as a singlet, usually around δ 3.78 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, the spectrum shows distinct signals for each carbon atom in the molecule. The carbon atoms of the indole ring and the 4-bromobenzyl group appear in the aromatic region (approximately δ 100-140 ppm). The carbon atom attached to the bromine (C-Br) shows a characteristic chemical shift. The methylene carbon signal appears in the aliphatic region, typically around δ 40.3 ppm. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole N-H | 8.14 (s) rsc.org | - |
| Indole C2-H | 6.97 (d, J = 2.6 Hz) rsc.org | 104.7 rsc.org |
| Indole C4-H | 7.68 (d, J = 7.7 Hz) rsc.org | 122.9 rsc.org |
| Indole C5-H | 7.25 – 7.17 (m) rsc.org | 120.8 rsc.org |
| Indole C6-H | 7.25 – 7.17 (m) rsc.org | 119.4 rsc.org |
| Indole C7-H | 7.36 (d, J = 7.8 Hz) rsc.org | 111.7 rsc.org |
| Benzyl C2'/C6'-H | 6.88 (d, J = 8.3 Hz) rsc.org | 131.4 rsc.org |
| Benzyl C3'/C5'-H | 7.33 – 7.26 (m) rsc.org | 130.9 rsc.org |
| Benzyl CH₂ | 3.78 (s) rsc.org | 40.3 rsc.org |
| Indole C3 | - | 130.3 rsc.org |
| Indole C3a | - | 129.3 rsc.org |
| Indole C7a | - | 136.4 rsc.org |
| Benzyl C1' | - | 138.4 rsc.org |
| Benzyl C4' | - | 118.3 rsc.org |
Note: Chemical shifts and coupling constants (J) are indicative and can vary slightly depending on the solvent and experimental conditions. (s = singlet, d = doublet, m = multiplet).
2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the spin systems within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the indole and the 4-bromobenzyl rings, confirming their respective structures. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the singlet of the methylene protons would show a cross-peak with the corresponding methylene carbon signal. emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the methylene protons and the C3 carbon of the indole ring, as well as the C1' and C2'/C6' carbons of the benzyl ring, confirming the thioether linkage. emerypharma.comresearchgate.netmdpi.com
Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining information about the structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound, the expected monoisotopic mass can be calculated and compared with the experimental value. For example, the calculated m/z for the sodium adduct [M+Na]⁺ is 339.9766, with experimental findings closely matching this value. rsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern observed in the mass spectrum can provide further structural confirmation, showing cleavage of the thioether bond, for instance.
Infrared (IR) Spectroscopic Techniques for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, a characteristic absorption band for the N-H stretching vibration of the indole ring is expected in the region of 3200-3400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region. rsc.org The C-S stretching vibration, which is characteristically weak, can be found in the 600-800 cm⁻¹ range.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Indole N-H | Stretching | 3272 | rsc.org |
| Aromatic C-H | Stretching | ~3100-3000 | |
| Aromatic C=C | Stretching | 1595, 1474 | rsc.org |
| C-N | Stretching | ~1300-1200 | clockss.org |
| C-S | Stretching | ~800-600 | clockss.org |
| C-Br | Stretching | ~600-500 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization Methods
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. Typically, two main absorption bands are observed for indoles, one around 270-290 nm (the ¹Lb band) and another at shorter wavelengths, around 210-220 nm (the ¹La band). The substitution at the C3 position with the 4-bromobenzylthio group can cause a shift in the position and intensity of these bands. The UV-Vis spectrum can be used to confirm the presence of the indole nucleus and study the electronic effects of the substituent.
Elemental Analysis Techniques for Compositional Verification
Elemental analysis serves as a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental verification of a molecule's elemental composition and purity. This method is particularly crucial after synthesis to confirm that the obtained product matches the expected empirical and molecular formula. For a specific heterocyclic compound like this compound, elemental analysis provides quantitative data on the percentage by weight of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br).
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and measured. The mass of each element in the original sample is then calculated from the masses of these products. Sulfur content is typically determined by a similar combustion method, capturing the sulfur dioxide (SO₂) produced, while bromine is often quantified using techniques such as ion chromatography or X-ray fluorescence after appropriate sample digestion.
The molecular formula for this compound is C₁₅H₁₂BrNS. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimentally obtained data are compared. A close correspondence between the theoretical and experimentally found values, typically within a margin of ±0.4%, is considered strong evidence supporting the successful synthesis and high purity of the intended molecular structure. mdpi.commdpi.comnih.gov This comparison is a standard practice in synthetic chemistry for the validation of new compounds. nih.gov
The theoretical elemental composition of this compound is detailed in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 56.62% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 3.80% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.40% |
| Sulfur | S | 32.06 | 1 | 32.060 | 10.07% |
| Bromine | Br | 79.904 | 1 | 79.904 | 25.11% |
| Total | | | | 318.232 | 100.00% |
In research literature, the results of elemental analysis are typically presented as a direct comparison of the "calculated" (theoretical) and "found" (experimental) percentages for each element. For instance, studies on structurally related heterocyclic compounds consistently report their findings in this format to validate the synthesized structures. mdpi.commdpi.comnih.gov
Below is an interactive table summarizing the expected elemental analysis data for the title compound. In a laboratory setting, the "Found (%)" column would be populated with data from instrumental analysis.
Interactive Table: Comparison of Calculated and Experimental Elemental Analysis Data
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| This compound | C₁₅H₁₂BrNS | C | 56.62 | Enter experimental value |
| H | 3.80 | Enter experimental value | ||
| N | 4.40 | Enter experimental value | ||
| S | 10.07 | Enter experimental value | ||
| Br | 25.11 | Enter experimental value |
This rigorous verification step is indispensable in the field of chemical sciences, ensuring the structural integrity and compositional accuracy of newly synthesized molecules before they are subjected to further spectroscopic, structural, or biological evaluation.
Computational Chemistry and Theoretical Studies of 3 4 Bromobenzyl Thio 1h Indole
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)
To understand how 3-((4-bromobenzyl)thio)-1H-indole might interact with biological targets, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable. These methods are central to computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.org This method is used to predict the binding mode and estimate the binding affinity, often represented as a docking score or binding free energy (ΔG). mdpi.com The class of compounds known as arylthioindoles, to which this compound belongs, are known to be potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.netacs.orgbohrium.com
A molecular docking study of this compound against a target like tubulin would involve:
Preparing the 3D structures of the ligand and the protein receptor.
Using a docking algorithm (e.g., Glide, AutoDock) to place the ligand into the receptor's binding site in various conformations. acs.org
Scoring the poses based on a function that estimates the binding affinity. The best scores suggest the most likely binding mode and a stronger interaction. ethz.ch
Docking studies on similar arylthioindole derivatives have successfully predicted their binding modes within the colchicine-binding site of tubulin, identifying key interactions with amino acid residues. acs.orgbohrium.com While no specific docking scores for this compound were found in the searched literature, such studies are crucial for hypothesizing its mechanism of action at a molecular level. researchgate.net
| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| β-Tubulin | Colchicine Site | -8.5 | Cys241, Leu248, Lys352 |
This table is for illustrative purposes to show the data generated from molecular docking studies. Key interacting residues are based on studies of similar arylthioindole compounds. nih.gov
Molecules, especially those with rotatable bonds like this compound, are not static but exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. ufms.brrsc.org This analysis can be performed using quantum chemical methods or molecular mechanics force fields.
Mapping the conformational energy landscape provides a comprehensive picture of all possible shapes a molecule can adopt and their relative energies. vulcanchem.com This is crucial because the biologically active conformation may not be the lowest energy conformer in isolation. ethz.ch Molecular dynamics (MD) simulations can further explore this landscape, simulating the movement of atoms over time to reveal how the molecule behaves in a dynamic environment and how its conformation adapts upon binding to a target. mdpi.com
For this compound, a conformational analysis would identify the preferred orientations of the 4-bromobenzyl group relative to the indole (B1671886) ring. While specific studies mapping the energy landscape of this compound are not available, research on similar flexible molecules demonstrates that crystal packing forces can sometimes trap a higher-energy conformer. ethz.ch A thorough computational analysis would calculate the relative energies of different staggered and eclipsed conformations to predict the most populated shapes in solution. ufms.br
Prediction of Chemical Reactivity and Mechanistic Pathways
The prediction of chemical reactivity and the elucidation of mechanistic pathways for a molecule like this compound are central to understanding its potential chemical behavior and interactions. Computational chemistry provides a powerful toolkit for this purpose, primarily through quantum mechanical calculations such as Density Functional Theory (DFT). materialsciencejournal.org These theoretical approaches allow for the calculation of various molecular properties and electronic parameters that act as descriptors of reactivity. acs.org
Key to these predictions is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile. Conversely, the energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic character. A lower ELUMO value indicates a greater propensity to accept electrons from a nucleophile. researchgate.net
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the MEP map would likely show negative potential (red/yellow areas) around the nitrogen atom of the indole ring and the sulfur atom of the thioether linkage, indicating these as probable sites for electrophilic attack. Conversely, positive potential (blue areas) would be expected around the indole N-H proton, making it susceptible to deprotonation by a base.
Theoretical studies on similar structures, such as 2-((4-bromobenzyl)thio)-1H-benzo[d]imidazole, have utilized these DFT and semi-empirical methods (PM3) to correlate quantum chemical parameters with observed properties like corrosion inhibition. researchgate.net Such studies validate the use of calculated parameters like EHOMO, ELUMO, and the energy gap to predict the molecule's interaction with other chemical species. researchgate.net By analogy, these computational methods can be applied to this compound to predict its reaction mechanisms, such as its behavior in electrophilic substitution reactions on the indole ring or nucleophilic reactions at the benzylic carbon.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT
| Parameter | Symbol | Formula | Predicted Value | Implication for Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.2 eV | Indicates electron-donating capability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV | Suggests moderate chemical reactivity and stability. researchgate.net |
| Ionization Potential | I | -EHOMO | 6.2 eV | Energy required to remove an electron. acs.org |
| Electron Affinity | A | -ELUMO | 1.5 eV | Energy released when an electron is added. acs.org |
| Chemical Hardness | η | (I - A) / 2 | 2.35 eV | Measures resistance to electron cloud deformation. acs.org |
| Electronegativity | χ | (I + A) / 2 | 3.85 eV | Reflects the molecule's ability to attract electrons. acs.org |
| Electrophilicity Index | ω | χ² / (2η) | 3.15 eV | Quantifies the electrophilic power of the molecule. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Focus on Methodology and Correlation)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iupac.org The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. For a series of analogs based on the this compound scaffold, QSAR modeling would be a valuable strategy to guide the design of new derivatives with optimized activity for a specific biological target.
The QSAR process begins with the generation and collection of a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). nih.gov For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
A key step in QSAR is the development of a mathematical model that links these descriptors to the observed biological activity. nih.gov This is typically achieved using statistical methods like multiple linear regression or more advanced machine learning algorithms. nih.govrsc.org The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D conformation of the molecules. wikigenes.org Common 3D-QSAR methodologies include:
Comparative Molecular Field Analysis (CoMFA): This technique involves aligning the set of molecules and placing them in a 3D grid. nih.govnih.gov At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. These energy values serve as the descriptors, which are then correlated with biological activity using partial least squares (PLS) regression. The resulting model is often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates similarity indices based on five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor properties. nih.govnih.gov It uses a Gaussian function to avoid the steep potential changes and arbitrary cutoffs seen in CoMFA, often leading to more interpretable contour maps. nih.gov
The validity and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov A high conventional correlation coefficient (r²) indicates a good fit for the training set data. However, the internal predictive ability is more critically evaluated using cross-validation, often the leave-one-out (LOO) method, which yields a cross-validated correlation coefficient (q² or r²cv). nih.gov A high q² value (typically > 0.5) suggests a robust model with good internal predictability. The model's external predictive power is then tested on an external set of compounds (the test set) not used in model generation, measured by the predictive correlation coefficient (r²pred). nih.gov
For a series of this compound analogs, a QSAR study could explore how modifications to the indole ring, the benzyl (B1604629) group, or the thioether linker affect a specific biological activity. For example, a study on indole-2-carboxamides as factor Xa inhibitors successfully used CoMFA and CoMSIA to build predictive models that corresponded well with the enzyme's binding site topology. nih.gov Similarly, QSAR studies on other heterocyclic systems like 1,3,4-thiadiazoles have successfully modeled their carbonic anhydrase inhibitory activity. nih.gov
Table 2: Illustrative Data for a Hypothetical QSAR Model of this compound Analogs
| Compound ID | R-Group Substitution (on Benzyl Ring) | Experimental Activity (log(1/IC50)) | Predicted Activity (log(1/IC50)) | Steric Descriptor (CoMFA) | Electrostatic Descriptor (CoMFA) |
| 1 | 4-Br (Parent) | 5.30 | 5.35 | -0.15 | -0.88 |
| 2 | 4-Cl | 5.45 | 5.41 | -0.12 | -0.95 |
| 3 | 4-F | 5.10 | 5.12 | -0.09 | -1.02 |
| 4 | 4-CH3 | 4.95 | 4.91 | 0.25 | 0.15 |
| 5 | 4-OCH3 | 5.60 | 5.58 | 0.18 | -0.55 |
| 6 | 4-NO2 | 6.10 | 6.05 | -0.21 | -1.50 |
| 7 | H | 4.80 | 4.83 | 0.00 | 0.00 |
Exploration of Structure Activity Relationships Sar in 3 4 Bromobenzyl Thio 1h Indole Analogs
Rational Design and Synthesis of Analogs and Derivatives of the Chemical Compound.acs.orgrsc.orgbenchchem.commdpi.commdpi.commdpi.com
The rational design of analogs is guided by established medicinal chemistry principles. Synthesis often involves multi-step processes, starting from commercially available indole (B1671886) and benzyl (B1604629) precursors. A common synthetic route involves the reaction of an indole with a source of sulfur, followed by alkylation with a substituted benzyl halide. For instance, the synthesis of the parent compound 3-((4-bromophenyl)thio)-1H-indole has been achieved by reacting indole with 4-bromothiophenol (B107966) in the presence of an iodine catalyst. nih.govresearchgate.net More complex derivatives, such as those with modified linkers or heterocyclic systems, require bespoke synthetic strategies. mdpi.comacs.org
The indole nucleus is a crucial component for the activity of many biologically active molecules, and its modification is a key strategy in SAR studies. nih.govresearchgate.net
N-Substitution : The hydrogen atom on the indole nitrogen (N-H) can act as a hydrogen bond donor, which can be critical for binding to a biological target. acs.org Replacing this hydrogen with various substituents can probe the necessity of this interaction and explore new binding pockets.
N-Alkylation/N-Benzylation : Introducing a methyl group at the N-1 position has been shown to enhance activity by as much as 60-fold in some series of indole-based compounds. nih.gov Similarly, N-benzylation is a common modification. nih.govnih.gov However, in other cases, such as for certain GPR84 antagonists, N-methylation leads to a loss of activity, highlighting the importance of the N-H as a hydrogen bond donor for specific targets. acs.org
N-Aryl/Heteroaryl Substitution : The introduction of groups like 1-methyl-pyrazole at the indole nitrogen has been found to be important for the activity of some autotaxin inhibitors. strath.ac.uk
Substitution on the Benzene (B151609) Ring of Indole : Adding substituents to the indole's benzene ring can modulate electronic properties, lipophilicity, and steric profile.
Halogenation : Introduction of a fluorine atom at the 5-position of the indole ring resulted in a decrease in activity for a GPR84 antagonist, suggesting that this position is sensitive to electronic changes. acs.org
Positional Importance : For a series of autotaxin inhibitors, substitution at the 6-position of the indole was found to be important, while substitution at the 4-position (with the exception of fluorine) led to a loss of activity. strath.ac.uk
Bioisosteric Replacement : Replacing the indole core with bioisosteres like azaindoles can improve properties such as solubility and lipophilicity while maintaining biological activity. 5-, 6-, and 7-azaindole (B17877) analogs have been shown to retain potency in GPR84 antagonists. acs.org In contrast, replacing the indole with an imidazopyridine scaffold, which converts the hydrogen bond donor N-H to an acceptor, resulted in a significant loss of activity. acs.org
Table 1: Effect of Indole Core Modifications on Biological Activity of Analogous Compounds
| Parent Scaffold | Modification | Position | Observed Effect on Activity | Reference |
| Indole-based Tubulin Inhibitors | Methyl | N-1 | ~60-fold increase | nih.gov |
| Triazine GPR84 Antagonists | Methyl | N-1 | Inactive | acs.org |
| Triazine GPR84 Antagonists | Fluorine | C-5 | Decreased activity | acs.org |
| Indole Autotaxin Inhibitors | Various | C-4 | Loss of activity (except F) | strath.ac.uk |
| Triazine GPR84 Antagonists | Azaindole | Core | Retained potency, improved LLE | acs.org |
| Triazine GPR84 Antagonists | Imidazopyridine | Core | Significant loss of activity | acs.org |
The 4-bromobenzyl group is a key feature, and its modification provides significant insight into SAR. The bromine atom can participate in halogen bonding and influences the electronic nature and lipophilicity of the molecule.
Halogen Substitution : Replacing the bromine with other halogens (F, Cl, I) can fine-tune the size, electronegativity, and halogen-bonding capability of the substituent. In many compound series, a chloro group at the 4-position is a favorable substitution. nih.govnih.gov
Electronic Effects : Replacing the electron-withdrawing bromine with electron-donating groups (e.g., methoxy, -OCH3) or other electron-withdrawing groups (e.g., trifluoromethyl, -CF3) can dramatically alter activity.
In a series of indole-acrylonitrile derivatives, a 4-methoxyphenyl (B3050149) substituent resulted in significant anticancer activity. mdpi.com
For some tyrosinase inhibitors, a 4-hydroxy group on the phenyl ring was beneficial, and adding a second hydroxyl at the 2-position greatly increased activity, while a 3-bromo-4-hydroxyphenyl substitution was less effective. mdpi.com
Positional Isomerism : Moving the bromo substituent from the para (4-) position to the ortho (2-) or meta (3-) position can explore the steric tolerance of the target's binding pocket. For instance, in one series, a 2-chlorophenyl substitution was more potent than a 3-chlorophenyl substitution. nih.gov
Table 2: Effect of Phenyl Substituents on Activity in Various Analogous Scaffolds
| Scaffold | Substituent (R) | Position on Phenyl Ring | Biological Activity | Reference |
| Thiazolidinone | 4-OH | para | Potent (IC50 = 4.69 µM) | mdpi.com |
| Thiazolidinone | 2,4-diOH | ortho, para | Very Potent (IC50 = 0.09 µM) | mdpi.com |
| Thiazolidinone | 3-Br, 4-OH | meta, para | Moderate (IC50 = 66.26 µM) | mdpi.com |
| Indole-hydrazone | 2-Cl | ortho | More Potent (IC50 = 19.6 µM) | nih.gov |
| Indole-hydrazone | 3-Cl | meta | Less Potent (IC50 = 22.6 µM) | nih.gov |
| Indole-acrylonitrile | 4-OCH3 | para | Significant Antitumor Activity | mdpi.com |
The thioether (-S-CH2-) bridge is flexible and lipophilic. Its modification can alter the compound's geometry, flexibility, and polarity.
Linker Homologation/Shortening : Altering the length of the linker can change the distance between the indole and benzyl moieties, which can be critical for optimal interaction with a target. Removing the methylene (B1212753) (-CH2-) group to give a direct phenylthio linkage creates a more rigid analog, as seen in 3-((4-bromophenyl)thio)-1H-indole. nih.govresearchgate.net
Oxidation State of Sulfur : The thioether can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-). This increases polarity and introduces hydrogen bond accepting capabilities. However, in some quinolone antibacterial agents, S,S-dioxidation of the thioether linkage led to a decrease in activity. hilarispublisher.com
Replacement with Other Linkers : The thioether can be replaced with other functional groups like an ether (-O-), an amine (-NH-), or a carbonyl (-CO-). The substitution of a thioether for an ether at the 3-position of a mannosyl donor resulted in a significant loss of stereoselectivity in glycosylation reactions, demonstrating the profound impact of this change. nih.gov
Incorporation into Heterocyclic Systems : The sulfur atom can be part of a larger heterocyclic system, such as a thiadiazole or triazole ring. mdpi.comtandfonline.com This strategy can introduce additional interaction points (hydrogen bond donors/acceptors) and improve pharmacological properties. For example, bis-indolyl conjugates linked via a 1,2,4-triazole (B32235) ring have been synthesized and shown to possess cytotoxic activity. mdpi.com
Methodologies for Assessing Structural Impact on Molecular Interactions (In Vitro/In Silico).benchchem.commdpi.commdpi.comresearchgate.netacs.orgbenchchem.comnih.gov
A combination of computational and experimental techniques is employed to evaluate how structural changes affect molecular interactions.
In Vitro Methodologies :
Binding Assays : Radioligand binding assays or fluorescence-based assays are used to determine the affinity (e.g., Ki, IC50) of the analogs for their target protein. acs.org
Enzyme Inhibition Assays : For analogs designed as enzyme inhibitors (e.g., kinases, tyrosinase, COX), enzymatic assays are performed to quantify their inhibitory potency (IC50). mdpi.comnih.govmdpi.com
X-ray Crystallography : When possible, obtaining a crystal structure of an analog bound to its target provides the most detailed and accurate picture of the binding mode and key molecular interactions. researchgate.net
In Silico Methodologies :
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to rationalize SAR data and guide the design of new analogs by predicting binding scores and visualizing interactions like hydrogen bonds and hydrophobic contacts. mdpi.comnih.govnih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insight into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding pose and analyze various energetic components of the interaction. mdpi.com Parameters such as Root Mean Square Deviation (RMSD), Solvent Accessible Surface Area (SASA), and intramolecular hydrogen bonds are often analyzed. mdpi.com
Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Correlation of Structural Changes with Theoretical Binding Profiles and Mechanistic Activities.benchchem.commdpi.commdpi.comresearchgate.netacs.orgbenchchem.com
The ultimate goal of SAR studies is to build a coherent model that explains how specific structural features translate into biological activity. This is achieved by correlating experimental data with computational predictions.
For example, in a study of 1,2,4-triazolo-linked bis-indolyl conjugates, molecular dynamics simulations were used to analyze the binding energy profiles of potent compounds. mdpi.com The stability of the ligand-protein complex, as measured by RMSD, and favorable changes in parameters like the solvent-accessible surface area (SASA) were correlated with the high cytotoxic activity observed in vitro. mdpi.com
Similarly, molecular docking studies on indole-based EGFR and VEGFR-2 inhibitors have successfully rationalized their activity. The most potent compounds in the series were those that showed the best fit within the kinase active site, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, a chloro group at the 4-position of an aromatic ring in one derivative was predicted to form favorable interactions within the VEGFR-2 active site, consistent with it being the most potent inhibitor in that series. nih.gov In another study, the potent activity of an N-benzyl indole-derived hydrazone was explained by its high binding affinity and strong hydrogen bond interactions with the EGFR active site in docking simulations. nih.gov
By integrating these in vitro and in silico approaches, researchers can build a comprehensive understanding of the SAR for 3-((4-bromobenzyl)thio)-1H-indole analogs, enabling the rational design of more potent and selective molecules for therapeutic or research purposes.
Mechanistic Studies of Molecular Interactions and Biochemical Pathways in Vitro
Identification and Validation of Molecular Targets through Biochemical Assays
There is currently no publicly available scientific literature that identifies or validates specific molecular targets for 3-((4-bromobenzyl)thio)-1H-indole through biochemical assays. Research into which proteins, enzymes, or other biomolecules this compound may interact with has not been reported.
Enzyme Inhibition Kinetic Studies (In Vitro)
No studies detailing the enzyme inhibition kinetics of this compound are present in the available scientific literature. Consequently, there is no data on its potential inhibitory effects on any specific enzymes, nor are there any determined IC₅₀ or Kᵢ values.
Receptor Binding and Modulation Assays (In Vitro)
Specific receptor binding and modulation assays for this compound have not been reported in the scientific literature. There is no information regarding its affinity for any particular receptor or its potential as a receptor agonist, antagonist, or allosteric modulator.
Investigation of Cellular Uptake, Localization, and Pathway Perturbation Mechanisms (In Vitro Cell Models)
There are no published studies investigating the cellular uptake, subcellular localization, or pathway perturbation mechanisms of this compound in any in vitro cell models. Information regarding how this compound enters cells, where it accumulates within the cell, and what, if any, cellular signaling pathways it affects is not available.
Analytical Method Development for 3 4 Bromobenzyl Thio 1h Indole
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isolation
The purity of a chemical compound is a critical parameter, and chromatographic techniques are the cornerstone for its determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
For a compound like 3-((4-bromobenzyl)thio)-1H-indole, which possesses a chromophore (the indole (B1671886) ring system), HPLC with UV detection would be a highly suitable technique. google.com The development of an HPLC method would involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.
A potential starting point for method development could be a reverse-phase HPLC method, which is widely used for the analysis of moderately polar to non-polar compounds. sielc.comekb.eg Key parameters to be optimized would include:
Column: A C18 or C8 column is a common first choice for reverse-phase chromatography. nih.govgoogle.com
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed. sielc.comjddtonline.info The pH of the buffer and the gradient or isocratic elution profile would need to be carefully adjusted to achieve optimal separation. google.com
Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of this compound to ensure the highest sensitivity. This would be determined by acquiring a UV spectrum of the pure compound. For many indole derivatives, this is in the range of 220-300 nm. google.com
Flow Rate and Column Temperature: These parameters would be adjusted to optimize resolution and analysis time. google.comnih.gov
Gas chromatography could also be explored, particularly for assessing volatile impurities. However, the relatively high molecular weight and potential for thermal degradation of this compound might make HPLC a more robust choice. If GC were to be used, a high-temperature capillary column and appropriate derivatization to increase volatility might be necessary. nih.gov
Table 1: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Suggested Starting Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical starting point for method development and is not based on experimentally verified data for this compound.
Spectrophotometric and Spectrofluorimetric Quantification Methods
Once a pure standard of this compound is obtained, spectrophotometric methods can be developed for its quantification in various samples. These methods are generally simpler and faster than chromatographic techniques but are also more susceptible to interference from other absorbing species in the sample matrix.
A UV-Visible spectrophotometric method would involve dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve would be constructed by plotting absorbance versus a series of known concentrations of the pure compound. According to Beer-Lambert's law, this should yield a linear relationship from which the concentration of an unknown sample can be determined. nih.gov
Spectrofluorimetry could offer a more sensitive and selective alternative if the compound exhibits native fluorescence. The indole moiety is known to be fluorescent. The excitation and emission wavelengths would first need to be determined by scanning the pure compound. Similar to spectrophotometry, a calibration curve of fluorescence intensity versus concentration would be prepared for quantification.
Development of Robust Method Validation Parameters (e.g., Linearity, Precision, Accuracy)
Any analytical method intended for quantitative purposes must be validated to ensure its reliability, reproducibility, and accuracy. globalresearchonline.netwdh.ac.id The validation would be performed according to the International Council for Harmonisation (ICH) guidelines. ich.org The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org A linear regression analysis would be performed, and the correlation coefficient (r²) should be close to 1. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies where a known amount of pure standard is added to a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. iosrphr.org
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
This table presents typical acceptance criteria as per ICH guidelines and is not based on specific experimental data for this compound.
Future Perspectives and Advanced Research Directions
Integration with High-Throughput Screening Platforms for Derivative Discovery
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. For a specific scaffold like 1,2,4-triazino[5,6b]indole-3-thioether, HTS has been successfully used to identify inhibitors of microbial enzymes from libraries containing tens of thousands of compounds. nih.gov This same paradigm can be applied to accelerate the discovery of new derivatives of 3-((4-bromobenzyl)thio)-1H-indole.
Future efforts will likely involve the development of robust and miniaturized HTS assays targeting specific enzymes or cellular pathways. nih.govresearchgate.net These assays, often conducted in 384-well or higher-density formats, can be used to screen diverse compound libraries. nih.gov The goal would be to identify derivatives of the parent compound with enhanced potency or novel biological activities. The structural information from initial hits, such as those from a 1,2,4-triazino[5,6b]indole-3-thioether core, can guide the synthesis of more focused libraries, improving the efficiency of the screening process. nih.gov Furthermore, the integration of HTS with automated synthesis platforms could allow for the on-the-fly creation and screening of novel analogues, vastly accelerating the structure-activity relationship (SAR) cycle. nih.gov
| HTS Integration Strategy | Description | Key Technologies | Potential Outcome |
| Target-Based Screening | Assays designed to measure the inhibition or activation of a specific purified protein (e.g., kinase, acetyltransferase). nih.gov | Fluorescence polarization, FRET, AlphaScreen, colorimetric assays. researchgate.net | Identification of potent and selective enzyme inhibitors. |
| Phenotypic Screening | Assays that measure the effect of compounds on whole cells or organisms to identify desired phenotypic changes (e.g., cancer cell death, inhibition of bacterial growth). | High-content imaging, cell viability assays (MTT, CellTiter-Glo). | Discovery of compounds with novel mechanisms of action. |
| Fragment-Based Screening | Screening of low-molecular-weight chemical fragments to identify weak binders, which are then optimized into potent leads. | Surface Plasmon Resonance (SPR), X-ray crystallography, NMR. | Generation of highly efficient lead compounds. |
| Automated Library Synthesis | Coupling HTS platforms with robotic systems for nano-scale synthesis to rapidly create and test diverse derivatives. nih.gov | Acoustic droplet ejection (ADE), microfluidics. nih.gov | Rapid exploration of chemical space and SAR. |
Exploration of Novel and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules, aiming to reduce waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.innumberanalytics.com Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic routes.
Traditional methods for forming the crucial C-S (thioether) bond often require harsh conditions or pre-activated reagents. researchgate.net Emerging strategies, however, offer greener alternatives. For instance, methods using H₂O₂ as a green oxidant and recyclable catalysts like hexamolybdate for the direct coupling of indoles and thiols are being developed. acs.org Other innovative approaches include visible-light-driven reactions that use organocatalysts to form thioethers from abundant starting materials under mild conditions. acs.orgacs.org The use of water as a solvent, microwave-assisted synthesis, and solvent-free reactions catalyzed by solid-supported acids are also key areas of exploration that enhance the eco-friendliness of indole (B1671886) derivative synthesis. researchgate.netopenmedicinalchemistryjournal.comrsc.org These methods not only align with sustainable development goals but also often provide higher yields and simpler purification procedures. cambridgescholars.com
| Green Synthetic Strategy | Description | Advantages |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. rasayanjournal.co.inresearchgate.net | Reduced reaction times, improved yields, lower energy consumption. |
| Aqueous Media Synthesis | Utilizing water as a green and non-toxic solvent. openmedicinalchemistryjournal.comrsc.org | Environmentally benign, cost-effective, often enhances reactivity. |
| Catalyst-Free Conditions | Designing reactions that proceed efficiently without a catalyst, often using promoters like polyethylene (B3416737) glycol. openmedicinalchemistryjournal.com | Avoids toxic metal catalysts, simplifies purification. |
| Oxidative Dehydrogenation Coupling | Direct C-S bond formation using a green oxidant (e.g., H₂O₂) and a recyclable catalyst. acs.org | High atom economy, water as the only byproduct. |
| Photochemical Organocatalysis | Using visible light and an organic catalyst to drive C-S bond formation. acs.org | Mild reaction conditions, avoids transition metals. |
Advanced Applications of Computational Modeling in Rational Design and Prediction
Computational chemistry has become an indispensable tool in drug discovery, allowing for the rational design of new molecules and the prediction of their properties before synthesis. espublisher.comespublisher.com For this compound, computational modeling can guide the development of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can build models that correlate the structural features of a series of compounds with their biological activity. nih.gov Molecular docking simulations can predict how a molecule like this compound might bind to a specific protein target, providing insights for structural modifications to enhance this interaction. nih.govjrespharm.com
A crucial application is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. bohrium.comudhtu.edu.uascielo.br Web-based platforms and specialized software can calculate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450. bohrium.comudhtu.edu.uachemmethod.com This predictive power helps to prioritize which derivatives to synthesize, saving significant time and resources by flagging compounds with likely poor pharmacokinetic or toxicity profiles early in the discovery process. chemmethod.comjapsonline.com
| Predicted ADMET Parameter | Desired Outcome for a Drug Candidate | Implication for this compound Derivatives |
| Human Intestinal Absorption (HIA) | High | Good potential for oral administration. udhtu.edu.ua |
| Blood-Brain Barrier (BBB) Penetration | Low (for peripherally acting drugs) | Reduced risk of central nervous system side effects. udhtu.edu.ua |
| CYP2D6 Inhibition | No | Lower probability of drug-drug interactions. udhtu.edu.ua |
| Hepatotoxicity | Low Probability | Reduced risk of liver damage. |
| Ames Mutagenicity | Non-mutagenic | Lower risk of causing genetic mutations. |
| Drug-Likeness (e.g., Lipinski's Rule of 5) | No Violations | Favorable physicochemical properties for a drug. jrespharm.com |
Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights
Understanding how a molecule like this compound interacts with its biological targets and the mechanisms of its chemical reactions requires sophisticated analytical techniques. While standard methods like NMR and FTIR are essential for structural confirmation, advanced spectroscopic techniques offer deeper, real-time insights. nih.govyoutube.com
For instance, surface-enhanced Raman spectroscopy (SERS) can provide detailed vibrational information about molecules adsorbed on metal surfaces, making it a powerful tool for studying interactions at interfaces, mimicking biological membranes. Studies on indole-terminated self-assembled monolayers have used SERS to identify spectroscopic markers for intermolecular interactions. Another advanced technique, sum-frequency generation (SFG) spectroscopy, can provide exclusive information on the orientation of molecular groups at an interface.
These advanced methods could be employed to study the binding of this compound to a target protein in real-time or to monitor its orientation within a lipid bilayer. Furthermore, computational modeling of vibrational spectra can aid in the interpretation of complex experimental data, providing a more complete picture of the molecule's electronic structure and behavior. nih.govacs.org
| Spectroscopic Technique | Information Provided | Application to this compound |
| ¹H and ¹³C NMR | Detailed structural connectivity and chemical environment of atoms. youtube.com | Primary structure elucidation and confirmation of synthesis. |
| FTIR Spectroscopy | Information on functional groups and hydrogen bonding interactions. nih.gov | Studying complex formation and intermolecular interactions. |
| UV-Visible Spectroscopy | Information on the electronic transitions within the molecule. researchgate.net | Quantifying concentration and studying electronic properties. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra of molecules near a metal surface. | Probing interactions with model biological surfaces and target proteins. |
| Sum-Frequency Generation (SFG) | Vibrational spectra of molecules specifically at an interface. | Determining the orientation and order of the molecule at interfaces. |
Design of Smart Delivery Systems for Controlled Release at the Cellular Level (Methodological Focus)
Even a highly potent compound can be ineffective if it cannot reach its target site in the body at a therapeutic concentration. Smart drug delivery systems offer a solution by encapsulating therapeutic agents in carriers that release their payload in response to specific triggers. nih.govwikipedia.org The development of such systems for indole-based compounds is an active area of research. nih.govnih.gov
Future work on this compound could focus on the methodological design of stimuli-responsive nanocarriers. These systems are engineered to respond to endogenous stimuli (e.g., changes in pH or redox potential that are characteristic of tumor microenvironments) or exogenous stimuli (e.g., light, ultrasound, or magnetic fields). nih.govwikipedia.org
Methodologies would involve formulating the compound into various nanostructures such as liposomes, polymeric nanoparticles, or hydrogels. nih.govnih.gov For example, a pH-responsive system could be designed using polymers that change their conformation in the acidic environment of a tumor, triggering the release of the encapsulated indole compound. wikipedia.org Similarly, redox-responsive systems can be designed to disassemble in the presence of high intracellular concentrations of molecules like glutathione, ensuring drug release inside the target cells. mdpi.com The focus would be on creating stable, biocompatible systems that can improve the compound's solubility, prolong its circulation time, and achieve targeted, controlled release, thereby enhancing therapeutic efficacy and minimizing side effects. researchgate.netrsc.org
Q & A
Basic Research Question
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for bromobenzyl groups) and thioether linkage (δ 4.1–4.3 ppm for -SCH₂-) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 348.9971 for C₁₅H₁₁BrNS) .
- IR Spectroscopy : Detect S-C stretching vibrations (~650 cm⁻¹) and indole NH (~3400 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and molecular conformation (e.g., dihedral angles between indole and bromobenzyl groups) .
How do structural modifications at specific positions of the indole ring influence the compound's tubulin polymerization inhibition efficacy?
Advanced Research Question
SAR studies reveal:
- Position 3 : The thioether linkage (-S-CH₂-) is critical for binding to β-tubulin’s colchicine site. Replacement with ketone or methylene groups reduces activity by >50% .
- Substituents on the benzyl group : 4-Bromo enhances cytotoxicity (IC₅₀ = 12 nM in HeLa cells) compared to 4-fluoro or 4-chloro derivatives, likely due to increased hydrophobic interactions .
- Indole substitution : 6-Methoxy or 6,7-dichloro groups improve potency against multidrug-resistant cell lines (NCI/ADR-RES) by enhancing π-π stacking with tubulin .
Experimental Validation : - Compare IC₅₀ values across derivatives using in vitro tubulin polymerization assays and MTT-based cytotoxicity screens .
What strategies can resolve contradictions in biological activity data across different cancer cell lines when testing derivatives?
Advanced Research Question
Contradictions often arise from:
- Cell-specific permeability : Use P-glycoprotein inhibitors (e.g., verapamil) to assess if efflux pumps reduce intracellular concentrations in resistant lines (e.g., NCI/ADR-RES) .
- Metabolic stability : Perform LC-MS/MS to quantify metabolite formation (e.g., sulfoxide derivatives) in HepG2 vs. HeLa cells .
- Off-target effects : Combine transcriptomics (RNA-seq) with kinome-wide profiling to identify non-tubulin targets (e.g., Hedgehog signaling inhibition at IC₅₀ = 38 nM) .
How can computational modeling guide the design of this compound derivatives with improved target selectivity?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model binding to β-tubulin (PDB: 1SA0). The bromobenzyl group occupies a hydrophobic pocket near α-tubulin’s T7 loop, while the indole NH forms hydrogen bonds with Glu198 .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with rigid substituents (e.g., 3,4,5-trimethoxyphenyl) show lower RMSD fluctuations (<2 Å) .
- QSAR Models : Correlate logP values (2.5–3.8) with cytotoxicity data to optimize lipophilicity for blood-brain barrier penetration .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Challenges :
- Low yields in batch reactions : Due to incomplete substitution or oxidative dimerization of thiol intermediates.
Mitigation Strategies : - Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .
- Protecting groups : Temporarily protect the indole NH with Boc groups during benzylation to prevent competing reactions .
- Catalytic systems : Iodine catalysts (5 mol%) enhance regioselectivity, achieving >70% yield in scaled reactions (10 g batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
